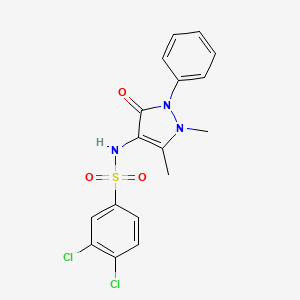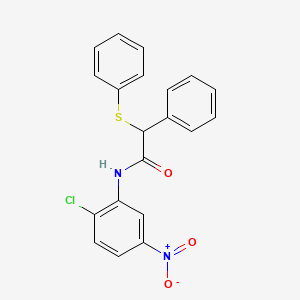
N-(2-chloro-5-nitrophenyl)-2-phenyl-2-(phenylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-5-nitrophenyl)-2-phenyl-2-(phenylthio)acetamide, commonly known as CNPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CNPTA belongs to the class of thiosemicarbazones and has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of CNPTA is not fully understood. However, it has been suggested that CNPTA induces apoptosis by activating the caspase pathway and inhibiting the Akt/mTOR pathway. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation. The anti-viral activity of CNPTA is thought to be due to its ability to inhibit viral DNA synthesis.
Biochemical and Physiological Effects
CNPTA has been found to affect various biochemical and physiological processes. In cancer cells, it induces cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. It also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. Inflammatory cytokines are involved in the pathogenesis of many diseases, including cancer. CNPTA inhibits the production of these cytokines, thereby reducing inflammation. Additionally, CNPTA has been found to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CNPTA has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent anti-cancer and anti-inflammatory properties. However, CNPTA has some limitations. It is not very soluble in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on CNPTA. One area of interest is the development of CNPTA analogs with improved solubility and potency. Additionally, further studies are needed to elucidate the mechanism of action of CNPTA and its effects on different types of cancer. Another area of interest is the development of CNPTA as a potential anti-viral agent. Finally, the use of CNPTA in combination with other anti-cancer drugs is an area of research that could lead to improved cancer therapy.
Conclusion
In conclusion, CNPTA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. CNPTA is relatively easy to synthesize and has been found to be low in toxicity in normal cells. However, its mechanism of action is not fully understood, and it has some limitations, including low solubility. There are several future directions for research on CNPTA, including the development of analogs with improved solubility and potency, further studies to elucidate its mechanism of action, and the use of CNPTA in combination with other anti-cancer drugs.
Métodos De Síntesis
CNPTA can be synthesized using a multi-step process. The first step involves the reaction of 2-chloro-5-nitroaniline with thiosemicarbazide to form N-(2-chloro-5-nitrophenyl)-N'-phenylthiocarbazide. This intermediate compound is then reacted with phenacyl bromide in the presence of potassium carbonate to form N-(2-chloro-5-nitrophenyl)-2-phenylthioacetamide. Lastly, the compound is treated with acetic anhydride in the presence of pyridine to yield CNPTA.
Aplicaciones Científicas De Investigación
CNPTA has been extensively studied for its anti-cancer properties. It has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines, including breast, lung, and prostate cancer. Additionally, CNPTA has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been found to exhibit potent anti-viral activity against herpes simplex virus type 1 and 2.
Propiedades
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-phenyl-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3S/c21-17-12-11-15(23(25)26)13-18(17)22-20(24)19(14-7-3-1-4-8-14)27-16-9-5-2-6-10-16/h1-13,19H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPSJKYPHCGKFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(2-tert-butyl-4-methylphenoxy)butyl]morpholine oxalate](/img/structure/B5013240.png)
![2-[{2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol ethanedioate (salt)](/img/structure/B5013244.png)
![5-{[(4-{[3-(4-morpholinyl)propyl]amino}-3-nitrophenyl)sulfonyl]amino}isophthalic acid](/img/structure/B5013248.png)
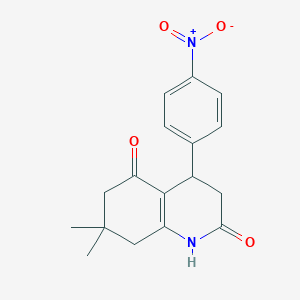
![2-({[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)-1,3-propanediol](/img/structure/B5013261.png)
![N,N-bis[(4-methoxy-1-naphthyl)methyl]-2-phenylethanamine](/img/structure/B5013264.png)
![N-(3-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B5013267.png)
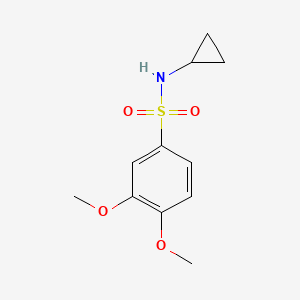
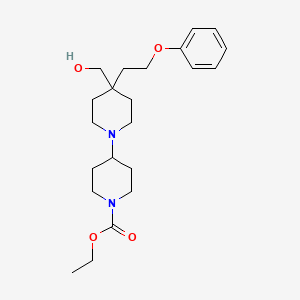


![2-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}-1,5-dichloro-3-methylbenzene](/img/structure/B5013298.png)
